molecular formula C40H31N5O4S2 B11093041 5,5'-(pyridin-4-ylmethanediyl)bis[6-hydroxy-1-(2-methylphenyl)-3-phenyl-2-thioxo-2,3-dihydropyrimidin-4(1H)-one]

5,5'-(pyridin-4-ylmethanediyl)bis[6-hydroxy-1-(2-methylphenyl)-3-phenyl-2-thioxo-2,3-dihydropyrimidin-4(1H)-one]

Cat. No.: B11093041
M. Wt: 709.8 g/mol
InChI Key: FJHFKHWYWZPARU-UHFFFAOYSA-N
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Description

6-HYDROXY-5-[6-HYDROXY-1-(2-METHYLPHENYL)-4-OXO-3-PHENYL-2-THIOXO-1,2,3,4-TETRAHYDRO-5-PYRIMIDINYLMETHYL]-1-(2-METHYLPHENYL)-3-PHENYL-2-THIOXO-2,3-DIHYDRO-4(1H)-PYRIMIDINONE is a complex organic compound that belongs to the class of pyrimidinones

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-HYDROXY-5-[6-HYDROXY-1-(2-METHYLPHENYL)-4-OXO-3-PHENYL-2-THIOXO-1,2,3,4-TETRAHYDRO-5-PYRIMIDINYLMETHYL]-1-(2-METHYLPHENYL)-3-PHENYL-2-THIOXO-2,3-DIHYDRO-4(1H)-PYRIMIDINONE typically involves multi-step organic reactions. These reactions may include condensation, cyclization, and substitution reactions under controlled conditions. Common reagents used in the synthesis may include aldehydes, ketones, and thiourea derivatives.

Industrial Production Methods

Industrial production of this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of catalysts, temperature control, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, leading to the formation of quinones or other oxidized derivatives.

    Reduction: Reduction reactions could convert ketone groups to alcohols or other reduced forms.

    Substitution: The aromatic rings in the compound may undergo electrophilic or nucleophilic substitution reactions, introducing various functional groups.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, nitrating agents, sulfonating agents.

Major Products

The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions could introduce nitro, sulfonyl, or halogen groups.

Scientific Research Applications

6-HYDROXY-5-[6-HYDROXY-1-(2-METHYLPHENYL)-4-OXO-3-PHENYL-2-THIOXO-1,2,3,4-TETRAHYDRO-5-PYRIMIDINYLMETHYL]-1-(2-METHYLPHENYL)-3-PHENYL-2-THIOXO-2,3-DIHYDRO-4(1H)-PYRIMIDINONE may have various applications in scientific research, including:

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Potential use as a probe or inhibitor in biochemical assays.

    Medicine: Investigation of its pharmacological properties for potential therapeutic applications.

    Industry: Use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of this compound would depend on its specific interactions with molecular targets. It may involve binding to enzymes, receptors, or other biomolecules, leading to modulation of biological pathways. Detailed studies would be required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

    Pyrimidinones: Compounds with similar pyrimidinone structures.

    Thioxo Derivatives: Compounds containing thioxo groups.

    Hydroxy Aromatics: Compounds with hydroxyl groups attached to aromatic rings.

Uniqueness

The uniqueness of 6-HYDROXY-5-[6-HYDROXY-1-(2-METHYLPHENYL)-4-OXO-3-PHENYL-2-THIOXO-1,2,3,4-TETRAHYDRO-5-PYRIMIDINYLMETHYL]-1-(2-METHYLPHENYL)-3-PHENYL-2-THIOXO-2,3-DIHYDRO-4(1H)-PYRIMIDINONE lies in its complex structure, which combines multiple functional groups and aromatic rings, potentially leading to unique chemical and biological properties.

Properties

Molecular Formula

C40H31N5O4S2

Molecular Weight

709.8 g/mol

IUPAC Name

6-hydroxy-5-[[6-hydroxy-1-(2-methylphenyl)-4-oxo-3-phenyl-2-sulfanylidenepyrimidin-5-yl]-pyridin-4-ylmethyl]-1-(2-methylphenyl)-3-phenyl-2-sulfanylidenepyrimidin-4-one

InChI

InChI=1S/C40H31N5O4S2/c1-25-13-9-11-19-30(25)44-37(48)33(35(46)42(39(44)50)28-15-5-3-6-16-28)32(27-21-23-41-24-22-27)34-36(47)43(29-17-7-4-8-18-29)40(51)45(38(34)49)31-20-12-10-14-26(31)2/h3-24,32,48-49H,1-2H3

InChI Key

FJHFKHWYWZPARU-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1N2C(=C(C(=O)N(C2=S)C3=CC=CC=C3)C(C4=CC=NC=C4)C5=C(N(C(=S)N(C5=O)C6=CC=CC=C6)C7=CC=CC=C7C)O)O

Origin of Product

United States

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